3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole
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Overview
Description
3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with salicylaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines .
Scientific Research Applications
3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analog with similar structural features but lacking the benzoxazole ring.
Benzoxazole: The parent compound without the phenylethyl group.
2-(2-Phenylethyl)chromone: A structurally related compound with a chromone ring instead of a benzoxazole ring .
Uniqueness
3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to the presence of both the phenylethyl group and the benzoxazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
160193-46-4 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(2-phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C15H17NO/c1-2-6-12(7-3-1)10-11-15-13-8-4-5-9-14(13)16-17-15/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
RBFWKMHIKHMYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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